(+-)Pyroangolensolide

Description

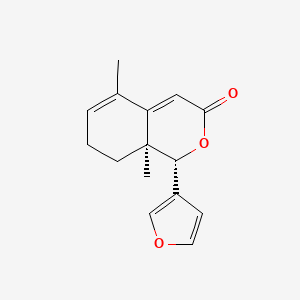

Structure

2D Structure

3D Structure

Properties

CAS No. |

52730-12-8 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(1S,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |

InChI |

InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15+/m1/s1 |

InChI Key |

PFXGEOGHUCCQPU-CABCVRRESA-N |

Isomeric SMILES |

CC1=CCC[C@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |

Canonical SMILES |

CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |

Origin of Product |

United States |

Positioning Within the Limonoid Natural Products Family

(+-)-Pyroangolensolide belongs to the diverse family of natural products known as limonoids. evitachem.com Limonoids are chemically classified as tetranortriterpenoids and are predominantly isolated from plants of the Meliaceae and Rutaceae families. nih.gov The basic structure of these compounds, often referred to as the parent limonoid framework, features a furan (B31954) ring attached to a D-ring and various oxygen-containing functional groups. researchgate.netescholarship.org

The vast structural diversity of limonoids has led to their classification into several sub-classes, including intact, degraded, and seco-limonoids. escholarship.org (+-)-Pyroangolensolide is categorized as a degraded limonoid . researchgate.net This classification signifies that its chemical structure is derived from the fragmentation of a larger tetranortriterpenoid precursor, resulting in a smaller, less complex molecule. researchgate.net Specifically, it is considered a fragmented limonoid that has undergone ring openings and the loss of a skeletal fragment. researchgate.net This structural characteristic distinguishes it from more complex limonoids and often makes it a more accessible target for chemical synthesis. nih.govresearchgate.net

Historical Trajectories of Chemical Investigations on + Pyroangolensolide

Protocols for Isolation from Biological Matrices

The journey to characterizing (+-)-Pyroangolensolide begins with its extraction and purification from biological sources, most notably from species of the Meliaceae family, such as African mahogany (Khaya species).

Extraction Techniques from Natural Sources

The initial step in obtaining (+-)-Pyroangolensolide involves the extraction from plant material, typically the heartwood or seeds. A common method is the use of a Soxhlet apparatus, which allows for the continuous extraction of the powdered plant material with a suitable organic solvent. Solvents of intermediate polarity, such as dichloromethane (B109758) or chloroform, are often employed to selectively extract limonoids like pyroangolensolide.

Alternatively, maceration offers a simpler, albeit potentially less efficient, extraction method. This involves soaking the plant material in a solvent for an extended period with occasional agitation. The choice of solvent is critical and is often guided by preliminary screening to maximize the yield of the target compound while minimizing the co-extraction of interfering substances. Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification Strategies

The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate (+-)-Pyroangolensolide. Column chromatography is a fundamental technique used for the initial fractionation of the extract. The crude material is adsorbed onto a stationary phase, such as silica (B1680970) gel, and a gradient of solvents with increasing polarity is used as the mobile phase to elute the different components. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

For final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is frequently utilized with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Isocratic or gradient elution can be employed to achieve high-resolution separation, yielding pure (+-)-Pyroangolensolide.

Advanced Spectroscopic Techniques for Structural Characterization

Once isolated, the definitive structure of (+-)-Pyroangolensolide is determined through a combination of spectroscopic techniques that provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of protons.

¹H NMR provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (the number of protons). Key signals for (+-)-Pyroangolensolide include those for the furan (B31954) ring protons, the vinyl proton, and the various methine and methylene (B1212753) groups within the core structure.

¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the furan ring are characteristic features in the ¹³C NMR spectrum of pyroangolensolide.

| ¹H NMR Chemical Shifts (δ) in CDCl₃ | ¹³C NMR Chemical Shifts (δ) in CDCl₃ |

| Position | δ (ppm), Multiplicity, J (Hz) |

| H-1 | 2.65 (dd, 14.5, 3.5) |

| H-2 | 1.80 (m) |

| H-3 | 5.45 (t, 3.5) |

| H-5 | 2.90 (d, 11.0) |

| H-6 | 2.15 (m) |

| H-7 | 4.20 (d, 8.0) |

| H-15 | 3.75 (s) |

| H-17 | 5.10 (s) |

| H-21 | 7.40 (t, 1.7) |

| H-22 | 6.35 (dd, 1.7, 0.8) |

| H-23 | 7.25 (dd, 1.7, 0.8) |

Mass Spectrometry (MS) for Molecular Connectivity and Fragmentation Analysis

Mass spectrometry provides the molecular weight of (+-)-Pyroangolensolide and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, can help to confirm the presence of key structural motifs like the furan ring and the lactone group.

| Mass Spectrometry Data | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₂₆H₃₂O₈ |

| Molecular Weight | 472.53 g/mol |

| [M+H]⁺ (m/z) | 473.2118 |

| Key Fragmentation Ions (m/z) | 413.1907, 353.1696, 289.1540 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of (+-)-Pyroangolensolide will exhibit characteristic absorption bands for the carbonyl group of the lactone, the carbon-carbon double bonds, and the C-O bonds of the ether linkages.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. The presence of the furan ring and the α,β-unsaturated lactone in (+-)-Pyroangolensolide will result in characteristic absorption maxima in the UV region.

| Spectroscopic Data | |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 1735 (C=O, γ-lactone), 1630 (C=C), 1505, 875 (furan ring) |

| Ultraviolet (UV) λₘₐₓ (nm) | 217 |

By integrating the data from these complementary spectroscopic techniques, the complete and unambiguous structure of (+-)-Pyroangolensolide can be confidently determined.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is paramount in establishing the absolute configuration of chiral molecules like (+-)-Pyroangolensolide. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net

The fundamental principle lies in the fact that a crystal lattice diffracts X-rays in a unique pattern determined by the arrangement of electrons within the molecule. By measuring the intensities and angles of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. mdpi.com This map allows for the precise determination of atomic positions, bond lengths, and bond angles, thus revealing the complete molecular structure.

For chiral molecules, the determination of absolute stereochemistry is made possible by the phenomenon of anomalous dispersion. mdpi.com When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This results in small but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences allows for the assignment of the correct enantiomer, typically described by the Cahn-Ingold-Prelog (R/S) nomenclature. researchgate.netnih.gov

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the target compound. The crystal must be of sufficient size and regularity to produce a clear diffraction pattern. nih.gov The structural elucidation of complex natural products, including limonoids isolated from genera like Swietenia, often relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to first determine the planar structure and relative stereochemistry. nih.govrsc.orgresearchgate.net Subsequently, X-ray crystallography on the natural product or a suitable crystalline derivative provides the conclusive evidence for its absolute configuration.

While the gross structure of pyroangolensolide was confirmed through chemical synthesis, the detailed modern crystallographic data for the racemic mixture, which would definitively show the spatial arrangement of both enantiomers in the crystal lattice, is not widely available in public databases. However, the principles of single-crystal X-ray diffraction remain the gold standard for such determinations.

Table 1: Key Concepts in X-ray Crystallography for Stereochemical Assignment

| Concept | Description |

| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. Essential for obtaining a clear diffraction pattern. |

| X-ray Diffraction | The scattering of X-rays by the atoms of a crystal, which produces a characteristic pattern of spots that can be used to determine the structure of the molecule. |

| Electron Density Map | A three-dimensional representation of the distribution of electrons in a molecule, calculated from the diffraction data. It reveals the positions of the atoms. |

| Anomalous Dispersion | A phenomenon that occurs when the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, leading to measurable differences in the intensities of certain reflections (Bijvoet pairs). |

| Absolute Configuration | The precise three-dimensional arrangement of atoms in a chiral molecule, which distinguishes it from its mirror image (enantiomer). |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of a chiral crystal. A value close to zero for the correct enantiomer confirms the assignment. researchgate.net |

Synthetic Methodologies and Strategies Toward + Pyroangolensolide

Retrosynthetic Analysis and Strategic Disconnections

The blueprint for any total synthesis lies in its retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. The strategies for dismantling (+-)-Pyroangolensolide have evolved significantly over time, reflecting broader advancements in synthetic organic chemistry.

Early-Generation Retrosynthetic Approaches

Initial forays into the synthesis of (+-)-Pyroangolensolide were characterized by linear sequences, where the carbon skeleton was assembled in a stepwise fashion. A central challenge in these early approaches was the construction of the hydroindenone core and the stereoselective installation of the furan-containing side chain.

A common early retrosynthetic disconnection involved severing the bond between the lactol hydroxyl group and the furan (B31954) ring. This led to a key intermediate, a bicyclic lactol, which could be derived from a more fundamental hydroindenone precursor. The construction of this hydroindenone core itself often relied on classical annulation reactions. These early strategies, while ultimately successful in achieving the target molecule, were often lengthy and lacked the efficiency of more contemporary methods.

Modern Retrosynthetic Revisions and Convergent Strategies

Modern retrosynthetic analyses of (+-)-Pyroangolensolide often envision a more strategic disconnection, for instance, at the junction of the A and B rings of the limonoid framework. This allows for the separate synthesis of a highly functionalized A-ring fragment and a B-C ring precursor, which are then joined in a carefully orchestrated coupling reaction. Such convergent strategies often employ powerful cross-coupling reactions or stereoselective fragment couplings to assemble the molecular architecture efficiently. This shift from linear to convergent approaches represents a significant evolution in the strategic thinking behind the synthesis of complex natural products like (+-)-Pyroangolensolide.

Pioneering Total Synthesis Campaigns

The historical syntheses of (+-)-Pyroangolensolide laid the groundwork for future endeavors, each contributing valuable insights into the construction of this challenging target.

Historical Synthetic Routes (e.g., Fukuyama, Tokoroyama, Drewes, Grieco)

The early total syntheses of racemic (±)-Pyroangolensolide by research groups led by Fukuyama, Tokoroyama, Drewes, and Grieco stand as significant achievements in the field. These syntheses, while differing in their specific tactics, generally followed a linear strategy to construct the core structure.

A notable approach involved the initial construction of a substituted hydroindenone system. For instance, the synthesis reported by Tokoroyama and Fukuyama commenced with the preparation of a key bicyclic intermediate. rsc.org This was followed by a series of functional group manipulations to elaborate the lactone ring and introduce the necessary stereocenters. The final crucial step involved the addition of a 3-furyllithium species to a lactol intermediate, which yielded (±)-Pyroangolensolide along with its diastereomer. rsc.org

The syntheses by Drewes and Grieco also provided independent routes to the racemic natural product, further demonstrating the feasibility of accessing this complex architecture through creative applications of established synthetic methods. These early efforts, while not enantioselective, were instrumental in confirming the structure of Pyroangolensolide and provided a solid foundation for the development of more advanced, stereocontrolled syntheses.

| Research Group | Year (of key publication) | General Strategy | Key Transformations |

| Fukuyama & Tokoroyama | 1973 (preliminary), 1988 (full paper) | Linear | Hydroindenone formation, lactone construction, addition of 3-furyllithium |

| Drewes & Grieco | 1985 | Linear | To be further elaborated with more specific data |

This table will be populated with more detailed comparative data as it is synthesized from the research findings.

Key Reaction Methodologies and Chemical Transformations in Synthesis

Heterocyclic Ring Construction: Pyridine (B92270) Scaffolds

Pyran-to-Pyridine Interconversion Strategies

These methodologies are explicitly designed for the synthesis of pyridine-containing compounds and have not been reported in the context of Pyroangolensolide's total synthesis. Published total syntheses of (±)-Pyroangolensolide utilize entirely different strategies to construct its actual furanolactone core. acs.orgrsc.org

Furthermore, extensive searches of chemical databases and scholarly articles yielded no specific examples of the following enantioselective techniques being applied to (+-)-Pyroangolensolide:

Chiral Preparative Chromatography for Enantiomeric Resolution

While these are general and powerful techniques for separating enantiomers, there is no published research detailing their specific application to resolve the racemic mixture of Pyroangolensolide.

Given the strict instructions to generate content that solely and strictly adheres to the provided outline and focuses exclusively on (+-)-Pyroangolensolide, it is impossible to proceed. Fabricating a connection between these specific synthetic methods and the target molecule would constitute scientific misinformation.

We recommend that the user revisits the chemical structure of (+-)-Pyroangolensolide and adjusts the requested synthetic methodologies to align with those relevant to furan and lactone synthesis if an article on this compound is still desired.

Regioselective Dehydrogenation Protocols (e.g., Pd-catalyzed ketone α,β-dehydrogenation)

The introduction of α,β-unsaturation into carbonyl compounds is a fundamental transformation in organic synthesis, often pivotal for creating key reactive intermediates. Palladium-catalyzed dehydrogenation of ketones, particularly the Saegusa-Ito oxidation, stands as a premier method for this purpose. wikipedia.orgchemistry-reaction.com This reaction allows for the regioselective conversion of a ketone into its corresponding enone by way of a silyl (B83357) enol ether intermediate. nrochemistry.comsynarchive.com

The general mechanism involves the formation of a silyl enol ether from the parent ketone. This intermediate is then treated with a palladium(II) salt, typically palladium(II) acetate (B1210297) (Pd(OAc)₂), which coordinates to the double bond. wikipedia.orgchemistry-reaction.com Subsequent elimination of a silyl group and a β-hydride results in the formation of the α,β-unsaturated ketone and palladium(0). chemistry-reaction.com A co-oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) catalyst, allowing for the use of catalytic amounts of the expensive palladium reagent. wikipedia.org

Catalytic variants of this reaction have been developed to enhance its efficiency and cost-effectiveness. The Larock modification, for instance, utilizes oxygen in DMSO as the reoxidant for the palladium catalyst. chemistry-reaction.comchem-station.com Other approaches have employed different co-oxidants or catalyst systems to achieve the same transformation. nih.govrsc.orgorganic-chemistry.org The direct aerobic dehydrogenation of ketones using catalyst systems like Pd(TFA)₂/4,5-diazafluorenone or Pd(DMSO)₂(TFA)₂ offers a more atom-economical alternative to the classical stepwise methods. nih.govorganic-chemistry.org

Table 1: Key Features of Pd-Catalyzed Dehydrogenation Methods

| Method | Key Reagents | Primary Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Stoichiometric Saegusa-Ito | Pd(OAc)₂, Benzoquinone | Silyl enol ether | Mild, late-stage introduction of unsaturation. wikipedia.org | wikipedia.org |

| Catalytic Saegusa-Ito (Larock) | Pd(OAc)₂ (cat.), O₂ | Silyl enol ether | Uses catalytic palladium, more atom-economical. chemistry-reaction.com | chemistry-reaction.com |

| Direct Aerobic Dehydrogenation | Pd(TFA)₂/Ligand, O₂ | Ketone (direct) | Avoids pre-formation of enol ether. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

Carbon-Carbon Bond Forming Reactions: Aldol (B89426) Additions and Condensations

The construction of the carbon skeleton of (+-)-Pyroangolensolide relies on strategic carbon-carbon bond-forming reactions, with aldol-type reactions playing a crucial role. wikipedia.orgmasterorganicchemistry.com These reactions involve the addition of an enolate nucleophile to a carbonyl electrophile, forming a β-hydroxy carbonyl compound (an aldol addition product). organic-chemistry.org Subsequent dehydration can lead to an α,β-unsaturated carbonyl system (an aldol condensation product). masterorganicchemistry.com

In the total synthesis of pyroangolensolide, an intramolecular aldol cyclization was a key step. Specifically, the diketone, 6-butylthiomethylene-2-methyl-2-(2-oxopropyl)cyclohexanone, was treated with Raney Ni, which effected desulfurization and reduction, followed by an in-situ base-catalyzed intramolecular aldol condensation to furnish the bicyclic enone, 4,8-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-one. Intramolecular aldol reactions are particularly powerful as they enable the formation of cyclic structures, with a strong thermodynamic preference for the formation of stable five- and six-membered rings. chemistrysteps.comfiveable.me

Another critical C-C bond formation occurs at a late stage in the synthesis. The diene lactol intermediate, 1-hydroxy-5,8-dimethyl-1,7,8,9-tetrahydro-3H-2-benzopyran-3-one, was treated with 3-lithiofuran. rsc.org This reaction involves the nucleophilic addition of the organolithium reagent to the lactol, effectively coupling the furan ring to the core structure and leading to the formation of pyroangolensolide and its diastereoisomer. rsc.org

Selective Oxidation and Reduction Methodologies

Epoxidation Reactions and Diastereoselectivity

Epoxidation is a powerful transformation for introducing oxygen functionality and creating stereocenters. The diastereoselectivity of epoxidation reactions can often be controlled by the existing stereochemistry within the substrate, a phenomenon known as substrate-controlled diastereoselection. encyclopedia.pub For example, in allylic alcohols, directing groups like hydroxyls can coordinate with the epoxidizing agent (e.g., m-CPBA), leading to the delivery of the oxygen atom to one face of the double bond. organic-chemistry.org Intramolecular hydrogen bonding can be a significant factor in directing the stereochemical outcome of such reactions. organic-chemistry.org While not explicitly detailed in the reported synthesis of (+-)-Pyroangolensolide, such strategies are fundamental in natural product synthesis for the precise installation of epoxide functionalities. encyclopedia.pub

Deoxygenation and Reductive Transformation Strategies

Reductive transformations and deoxygenation methods are essential for removing functional groups that have served their purpose in a synthetic sequence. nih.gov In the synthesis of (+-)-Pyroangolensolide, a key reductive step involved the treatment of 6-butylthiomethylene-2-methyl-2-(2-oxopropyl)cyclohexanone with W-2 Raney Ni in refluxing ethanol. This step achieved the desulfurization of the butylthiomethylene group, which was used to activate the position for the subsequent intramolecular aldol condensation. Raney Ni is a well-known catalyst for hydrogenation and desulfurization reactions.

Allylic Functionalization and Oxidation Chemistry

Allylic C-H functionalization is a direct and efficient strategy for introducing functionality at a position adjacent to a double bond, thereby avoiding the need for pre-functionalized substrates. rsc.org Transition metal catalysis, particularly with palladium, has been instrumental in developing these reactions. rsc.orgresearchgate.net

A common method for allylic oxidation is the use of selenium dioxide (SeO₂), often referred to as the Riley oxidation. wikipedia.org This reagent can oxidize allylic methylenes to allylic alcohols or carbonyls. wikipedia.orgthieme-connect.de The mechanism typically involves an ene reaction followed by a nrochemistry.comchem-station.com-sigmatropic rearrangement. wikipedia.org Catalytic versions using SeO₂ with a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP) are widely employed in the synthesis of complex molecules, including terpenoids and steroids. thieme-connect.de The regioselectivity of these oxidations is often predictable based on the substitution pattern of the alkene. wikipedia.org

Collective Total Synthesis and Role as a Synthetic Intermediate

The total synthesis of (+-)-Pyroangolensolide by Tokoroyama and colleagues provides a clear illustration of a collective synthetic effort. rsc.org The synthesis begins with 2,6-dimethylcyclohexanone (B152311) and proceeds through a Wichterle annelation to construct the key intermediate 4,8-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-one. rsc.org This bicyclic core is then elaborated through a series of functional group manipulations, including oxidation with lead tetra-acetate, to form the crucial diene lactol intermediate. The final step involves the aforementioned coupling with 3-lithiofuran to complete the carbon skeleton and yield (+-)-Pyroangolensolide. rsc.org

While the primary focus has been on the total synthesis of (+-)-Pyroangolensolide itself, complex natural products often serve as intermediates or starting points for the synthesis of analogues or other related natural products. researchgate.net The established synthetic route provides access to the core structure, which could potentially be modified to explore structure-activity relationships or to target other related limonoid-class natural products.

Use as a Precursor for Azedaralide and Related Limonoids

The synthetic utility of (+-)-Pyroangolensolide is prominently demonstrated in its role as a direct precursor to Azedaralide , another significant degraded limonoid. The transformation of (+)-Pyroangolensolide to Azedaralide has been a subject of synthetic investigation, with the key challenge lying in the site-selective allylic oxidation of one of the methyl groups on the cyclohexene (B86901) ring.

Initial attempts to achieve this conversion using common allylic oxidation conditions, such as selenium dioxide with tert-butyl hydroperoxide, palladium(II) acetate, or mercury(II) acetate, resulted in only trace amounts of the desired product. acs.org However, researchers in the Newhouse group discovered that treating (+)-Pyroangolensolide with selenium dioxide and sodium hydrogen phosphate (B84403) (Na₂HPO₄) smoothly yielded (+)-Azedaralide. acs.orgnih.gov This breakthrough provided a viable route to Azedaralide, a valuable intermediate in its own right for the synthesis of more complex limonoids like the mexicanolides. acs.orgnih.gov

The development of an efficient enantioselective synthesis of (+)-Pyroangolensolide by the Newhouse group further enhanced its importance. This synthesis starts from 2,6-dimethylcyclohexanone and involves a key kinetic resolution and an intramolecular aldol reaction followed by dehydration to furnish (+)-Pyroangolensolide in high yield. nih.gov This enantiomerically pure material can then be converted to (+)-Azedaralide, providing access to the chiral pool of more complex limonoids.

A comparative overview of the key synthetic transformations involving (+-)-Pyroangolensolide is presented in the table below.

| Starting Material | Key Reagents and Conditions | Product | Yield | Reference |

| (+-)-Pyroangolensolide | SeO₂, Na₂HPO₄ | (+-)-Azedaralide | 31% | acs.org |

| (+)-Pyroangolensolide | SeO₂, Na₂HPO₄ | (+)-Azedaralide | Not specified | nih.gov |

Contribution to the Synthesis of More Complex Limonoid Alkaloids (e.g., Mexicanolides, Granatumine A)

The strategic importance of (+-)-Pyroangolensolide extends beyond Azedaralide to the synthesis of highly complex limonoid alkaloids, most notably Granatumine A . The total synthesis of (+)-Granatumine A, accomplished by the Newhouse group, showcases a convergent strategy where (+-)-Pyroangolensolide serves as a key building block for one of the major fragments. nih.govorganicchemistry.euyale.edu

In this elegant synthesis, (+-)-Pyroangolensolide is first synthesized enantioselectively. nih.govorganicchemistry.eu This intermediate then undergoes a series of transformations to prepare it for a crucial fragment coupling reaction. The core of the Granatumine A synthesis involves a novel pyran-to-pyridine interconversion strategy. nih.govorganicchemistry.eu A key fragment derived from (+-)-Pyroangolensolide is coupled with another functionalized fragment in a Knoevenagel condensation, which is followed by a carbonyl-selective electrocyclization cascade to form a 2H-pyran intermediate. nih.govorganicchemistry.eunih.govchemrxiv.org This pyran is then transformed into the central tetrasubstituted pyridine ring of Granatumine A. nih.govorganicchemistry.eunih.govchemrxiv.org This innovative approach circumvents the challenges associated with the direct construction of the highly substituted pyridine core found in many limonoid alkaloids. yale.edu

While a direct synthetic route from (+-)-Pyroangolensolide to the mexicanolide (B239390) class of limonoids is not explicitly detailed in the same manner as for Granatumine A, its synthetic connection is established through the intermediacy of Azedaralide. The enantioselective total synthesis of various mexicanolides, such as khayasin and proceranolide, has been achieved, and these syntheses often proceed through intermediates that are structurally related to or derived from Azedaralide. monash.eduresearchgate.net Therefore, the efficient synthesis of (+-)-Pyroangolensolide and its conversion to Azedaralide indirectly contributes to the accessibility of the mexicanolide family of natural products.

The following table summarizes the key synthetic achievements in the total synthesis of (+-)-Pyroangolensolide itself, providing a foundation for its use as a precursor.

| Principal Investigator(s) | Key Synthetic Strategy | Overall Yield | Number of Steps | Stereochemistry |

| Fukuyama & Tokoroyama | Wichterle annelation | Not specified | Multiple | Racemic |

| Grieco & Drewes | Diels-Alder reaction | Not specified | Multiple | Racemic (dl-epi and dl) |

| Fernández-Mateos | Stereoselective aldol reaction | 62% | 4 | Racemic (dl) |

| Newhouse | Kinetic resolution, Intramolecular aldol reaction | 80% (from advanced intermediate) | Multiple | Enantioselective (+) |

Chemical Reactivity and Advanced Transformations of + Pyroangolensolide

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents and for understanding the molecular basis of a compound's biological activity. The derivatization of a lead compound, such as (+-)-Pyroangolensolide, allows for the systematic modification of its chemical structure to identify key pharmacophoric features and to optimize its biological profile.

For (+-)-Pyroangolensolide, several key functional groups could be targeted for derivatization. These include the lactone ring, the furan (B31954) moiety, and the various stereocenters within the carbocyclic framework. The following table outlines potential derivatization strategies that could be employed in future SAR studies of (+-)-Pyroangolensolide.

| Target Moiety | Potential Derivatization Reactions | Rationale for SAR Studies |

| Lactone Ring | Ring-opening to form the corresponding hydroxy acid, followed by esterification or amidation. | To investigate the importance of the lactone for biological activity and to introduce new functional groups for potential receptor interactions. |

| Furan Moiety | Diels-Alder reactions, electrophilic substitution (e.g., bromination, nitration), or oxidation. | To probe the role of the furan ring in the compound's activity and to explore the effects of steric and electronic modifications. |

| Carbocyclic Core | Introduction of new substituents (e.g., hydroxyl, alkyl groups) through stereoselective synthesis. | To understand the influence of the overall three-dimensional shape and substitution pattern on biological activity. |

To date, no specific studies detailing the synthesis and biological evaluation of a library of (+-)-Pyroangolensolide derivatives for SAR purposes have been published. Such research would be invaluable in uncovering the therapeutic potential of this natural product scaffold.

Selective Functional Group Interconversions

The ability to selectively modify one functional group in the presence of others is a cornerstone of modern organic synthesis and is essential for creating complex molecular architectures. In the context of (+-)-Pyroangolensolide, selective functional group interconversions would be key to accessing a diverse range of analogs for SAR studies and for the synthesis of related natural products.

Key challenges and potential strategies for the selective functional group interconversion of (+-)-Pyroangolensolide are summarized below:

| Functional Group | Potential Interconversion | Challenges and Considerations |

| Lactone | Reduction to the corresponding diol or lactol. | Requires chemoselective reducing agents that do not affect the furan ring or other potential reducible functionalities. |

| Furan Ring | Controlled oxidation to a butenolide or other oxidized derivatives. | The furan ring is susceptible to a variety of oxidative conditions, and achieving selectivity can be challenging. |

| C-H Bonds | Site-selective C-H activation and functionalization. | Achieving regioselectivity and stereoselectivity in C-H functionalization of a complex molecule like (+-)-Pyroangolensolide is a significant synthetic hurdle. |

The development of methodologies for the selective transformation of the functional groups present in (+-)-Pyroangolensolide would significantly expand the chemical space accessible from this natural product.

Rearrangement Processes and Proposed Degradation Pathways

Understanding the stability of a molecule and its potential to undergo rearrangements or degradation is critical for its handling, storage, and potential development as a therapeutic agent. The complex polycyclic structure of (+-)-Pyroangolensolide suggests that it may be susceptible to various rearrangement and degradation processes under certain conditions.

While no specific studies have been published on the degradation or rearrangement of (+-)-Pyroangolensolide, some potential pathways can be proposed based on the reactivity of its constituent functional groups:

Acid- or Base-Catalyzed Rearrangements: The presence of the lactone and furan moieties, as well as multiple stereocenters, could make (+-)-Pyroangolensolide susceptible to skeletal rearrangements under acidic or basic conditions. These could involve Wagner-Meerwein type shifts or other complex intramolecular reactions.

Oxidative Degradation: The furan ring is known to be sensitive to oxidation, which could lead to ring-opening and the formation of various degradation products. The allylic positions on the carbocyclic core could also be susceptible to oxidation.

Thermal Decomposition: At elevated temperatures, the compound may undergo pyrolytic reactions, potentially leading to fragmentation or isomerization.

Detailed experimental studies, including forced degradation studies under various stress conditions (e.g., heat, light, acid, base, oxidation), are necessary to elucidate the actual degradation pathways and to identify the resulting products. Such studies would be essential for assessing the stability and shelf-life of (+-)-Pyroangolensolide.

Biosynthetic Hypotheses and Speculated Pathways for + Pyroangolensolide

Postulated Biogenetic Origins within the Limonoid Metabolic Network

It is widely accepted that limonoids, including the presumed precursors to (+-)-Pyroangolensolide, originate from the cyclization of 2,3-oxidosqualene. This initial step, catalyzed by oxidosqualene cyclases, leads to the formation of a protolimonoid skeleton. In the Meliaceae family, tirucallol (B1683181) or euphol (B7945317) are common protolimonoid precursors. Subsequent modifications, including oxidation, rearrangement, and the loss of four carbon atoms from the side chain, are characteristic of limonoid biosynthesis and lead to the formation of the signature furan (B31954) ring appended to the D-ring of the steroid-like nucleus. researchgate.net

The biogenetic origin of (+-)-Pyroangolensolide is intrinsically linked to the angolensate-type limonoids, which are characterized by a seco-B ring. Specifically, methyl angolensate is considered a key plausible precursor. The co-occurrence of various classes of limonoids in plants such as Entandrophragma angolense suggests a highly active and interconnected biosynthetic network. rsc.orgresearchgate.netnih.gov Within this network, different oxidative and rearrangement reactions give rise to a wide array of structurally diverse compounds.

The proposed biogenetic pathway initiates with a tetracyclic triterpenoid (B12794562) precursor which undergoes a series of oxidative modifications. These modifications include epoxidation, Baeyer-Villiger type oxidations, and allylic oxidations, ultimately leading to the cleavage of the B-ring, a hallmark of the angolensate skeleton. The resulting intermediate, likely methyl angolensate or a closely related derivative, serves as the immediate precursor for the formation of (+-)-Pyroangolensolide.

Table 1: Key Precursor and Related Compounds in the Postulated Biosynthesis of (+-)-Pyroangolensolide

| Compound Name | Molecular Formula | Role in Pathway |

| 2,3-Oxidosqualene | C₃₀H₅₀O | Initial precursor for triterpenoid synthesis |

| Tirucallol | C₃₀H₅₂O | Protolimonoid precursor |

| Methyl Angolensate | C₂₇H₃₄O₇ | Postulated direct precursor to (+-)-Pyroangolensolide |

| (+-)-Pyroangolensolide | C₂₆H₃₂O₆ | Final product of the speculative pathway |

Theoretical Enzymatic Transformations and Precursor-Product Relationships

The transformation of methyl angolensate to (+-)-Pyroangolensolide is hypothesized to involve a unique intramolecular cyclization and rearrangement. The name "pyroangolensolide" itself suggests that this transformation is analogous to a pyrolysis (heat-induced) reaction, which in a biological context would be facilitated by one or more enzymes.

The key theoretical transformation involves the decarboxylation of the methoxycarbonyl group at C-7 of methyl angolensate and a subsequent intramolecular cyclization. This process can be envisioned as follows:

Enzymatic Activation: A specific enzyme, likely a decarboxylase or an enzyme with decarboxylating activity, would bind to methyl angolensate. This binding would orient the molecule in a conformation favorable for the subsequent reaction.

Decarboxylation: The enzyme would catalyze the removal of the C-7 methoxycarbonyl group. This could proceed through various mechanisms, potentially involving the formation of a stabilized carbanion or a radical intermediate at the C-7 position.

Intramolecular Cyclization: Following decarboxylation, the reactive intermediate at C-7 would undergo an intramolecular nucleophilic attack on the C-1 carbonyl group. This would lead to the formation of a new five-membered lactone ring, which is characteristic of the pyroangolensolide structure.

Protonation and Release: The final step would involve the protonation of the resulting alkoxide and the release of the final product, (+-)-Pyroangolensolide, from the enzyme's active site.

This proposed enzymatic transformation is a plausible biological analog to the known chemical pyrolysis of methyl angolensate, which also yields pyroangolensolide. The enzyme would serve to lower the activation energy for this reaction, allowing it to proceed under physiological conditions. The stereochemistry of the final product would also be under the control of the enzyme's active site architecture.

The precursor-product relationship between methyl angolensate and (+-)-Pyroangolensolide is central to this biosynthetic hypothesis. The structural similarity is striking, with the core carbon skeleton remaining largely intact, save for the loss of the C-7 ester group and the formation of the new lactone ring.

Table 2: Hypothetical Enzymatic Steps in the Conversion of Methyl Angolensate to (+-)-Pyroangolensolide

| Step | Proposed Transformation | Putative Enzyme Class |

| 1 | Binding of Methyl Angolensate | Decarboxylase / Rearrangement Enzyme |

| 2 | Decarboxylation at C-7 | Decarboxylase |

| 3 | Intramolecular Cyclization (C-7 to C-1) | Cyclase / Ligase |

| 4 | Product Release | - |

Further research, including isotope labeling studies and the identification and characterization of the specific enzymes from limonoid-producing plants, is necessary to definitively elucidate the biosynthetic pathway of (+-)-Pyroangolensolide.

Computational and Theoretical Investigations of + Pyroangolensolide

Quantum Chemical Calculations for Structural Validation and Spectroscopic Predictions

Quantum chemical calculations are indispensable for the unambiguous structural elucidation of complex molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can predict molecular properties with high accuracy, serving as a crucial tool for validating experimentally determined structures and assigning spectroscopic signals.

The comparison between experimentally recorded and computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts is a gold standard for the structural verification of natural products. For a molecule with the stereochemical complexity of (+-)-Pyroangolensolide, theoretical calculations can be decisive in confirming the correct relative configuration.

The standard approach involves first optimizing the molecular geometry of the proposed structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). mdpi.com Following geometry optimization, NMR shielding constants are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.comresearchgate.net

A strong linear correlation between the experimental and calculated ¹H and ¹³C NMR data provides high confidence in the assigned structure. nih.gov Discrepancies can indicate an incorrect structural assignment or the presence of conformational dynamics in solution. nih.gov Such calculations are particularly useful for resolving ambiguities in signals that are heavily overlapped in experimental spectra.

Illustrative Data: Comparison of Experimental vs. Calculated NMR Chemical Shifts This table is a hypothetical example illustrating how data from a computational NMR study of (+-)-Pyroangolensolide would be presented. Actual values would require a dedicated computational study.

| Atom Position | Experimental δ 13C (ppm) | Calculated δ 13C (ppm) (GIAO/B3LYP/6-31G(d,p)) | Δδ (ppm) |

|---|---|---|---|

| C-1 | - | - | - |

| C-2 | - | - | - |

| C-3 | - | - | - |

| C-4 | - | - | - |

| ... | ... | ... | ... |

Understanding the three-dimensional structure of (+-)-Pyroangolensolide is fundamental to comprehending its reactivity and biological function. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.comyoutube.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. arxiv.org

For a flexible molecule, a simple geometry optimization might only find a local minimum. Therefore, a thorough conformation analysis is required to explore the molecule's full conformational space and identify the global minimum energy structure. lumenlearning.com This involves systematically rotating acyclic single bonds and exploring different ring puckering arrangements to generate a multitude of possible conformers. nih.gov The energy of each conformer is calculated, allowing for the identification of a small number of low-energy structures that are likely to be significantly populated at room temperature. nih.gov This analysis is critical as the biological activity of a molecule is often tied to its ability to adopt a specific "bioactive" conformation. mdpi.com

Illustrative Data: Key Geometrical Parameters of the Lowest Energy Conformer This table is a hypothetical example of key structural data that would be obtained from a geometry optimization of (+-)-Pyroangolensolide.

| Parameter | Description | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C1-C2 | - Å |

| Bond Angle | C1-C2-C3 | - ° |

| Dihedral Angle | H-C1-C2-H | - ° |

| ... | ... | ... |

Computational Modeling of Reaction Mechanisms

Computational modeling provides deep insights into the pathways of chemical reactions, allowing chemists to understand how and why reactions proceed in a certain way. This knowledge is invaluable for optimizing existing synthetic routes or designing new, more efficient ones.

Many chemical reactions proceed from reactants to products via a high-energy intermediate known as the transition state. The structure and energy of this transition state dictate the reaction's rate and selectivity. Computational methods can locate and characterize these fleeting structures on the potential energy surface.

For the synthesis of a complex target like (+-)-Pyroangolensolide, transition state analysis could be used to understand key bond-forming events, such as cycloadditions or rearrangement reactions. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the kinetic feasibility of a reaction step. Furthermore, by comparing the activation energies of competing pathways, one can predict the stereochemical outcome or the regioselectivity of a reaction, which is crucial for controlling the intricate stereochemistry of the target molecule.

Combining thermodynamic calculations with the kinetic information from transition state analysis provides a comprehensive picture of a proposed synthetic step. This in silico evaluation allows chemists to screen multiple synthetic strategies, identify potential pitfalls such as high activation barriers or unfavorable thermodynamics, and prioritize the most promising routes for experimental investigation. mdpi.com This predictive power accelerates the process of synthetic route design and reduces the amount of trial-and-error experimentation required.

In Silico Ligand-Receptor Interaction Analysis for Mechanistic Understanding

To understand the potential biological activity of (+-)-Pyroangolensolide, it is essential to identify its molecular targets within a biological system and characterize the interactions at an atomic level. In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as (+-)-Pyroangolensolide) to a second molecule (a receptor, typically a protein). nih.govnih.gov

The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and scoring these poses based on their steric and electrostatic complementarity. researchgate.net The resulting binding affinity scores provide an estimate of the strength of the interaction. mdpi.com

As (+-)-Pyroangolensolide is a member of the limonoid class of natural products, potential receptors could include targets known to interact with other limonoids, such as the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor. jst.go.jpresearchgate.net An in silico docking study would place (+-)-Pyroangolensolide into the binding site of a receptor like TGR5 to identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This analysis provides a structural hypothesis for the molecule's mechanism of action and can guide the design of future derivatives with improved potency or selectivity. mdpi.com

Illustrative Data: Molecular Docking Results This table provides a hypothetical example of results from a docking study of (+-)-Pyroangolensolide against a potential biological target.

| Potential Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| TGR5 (Human) | - | Tyr89, Arg80 | Hydrogen Bond, Hydrophobic |

| ... | ... | ... | ... |

Molecular Docking Studies of Binding Characteristics (e.g., Ecdysone (B1671078) Receptor)

Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of (+-)-Pyroangolensolide with various biological targets, notably the ecdysone receptor (EcR), a key regulator of insect development. researchgate.net In one prominent in silico study, (+-)-Pyroangolensolide was one of six limonoids evaluated for its binding characteristics within the ligand-binding pocket of the Aedes aegypti L. ecdysone receptor (PDB code: 1Z5X). researchgate.net

The study revealed that (+-)-Pyroangolensolide exhibited a strong binding affinity for the ecdysone receptor, with a binding energy of -9.1 kcal/mol. researchgate.net This was comparable to the dipteran-specific ecdysone agonist RH-5849, which had a binding energy of -8.9 kcal/mol. researchgate.net The dissociation constant (Kd) for (+-)-Pyroangolensolide was calculated to be 2.10 x 10⁻⁷ M. researchgate.net

The binding of (+-)-Pyroangolensolide within the EcR ligand-binding pocket was stabilized by a series of hydrogen bonds and hydrophobic interactions. Key hydrogen-bonding interactions were observed with the amino acid residues Arg 271, Arg 275, Tyr 296, Thr 231, and Ala 286. researchgate.net Additionally, the compound was situated within a hydrophobic pocket formed by the residues Met 268, Met 272, Met 269, Phe 285, and Leu 308. researchgate.net These findings suggest a plausible molecular basis for the observed larvicidal activity of (+-)-Pyroangolensolide. researchgate.net

| Ligand | Binding Energy (kcal/mol) | Dissociation Constant (Kd) (M) | Key Interacting Residues (Hydrogen Bonding) | Key Interacting Residues (Hydrophobic) |

|---|---|---|---|---|

| (+-)-Pyroangolensolide | -9.1 | 2.10 x 10⁻⁷ | Arg 271, Arg 275, Tyr 296, Thr 231, Ala 286 | Met 268, Met 272, Met 269, Phe 285, Leu 308 |

| RH-5849 (Reference Agonist) | -8.9 | - | - | - |

Pharmacophore Mapping and Ligand Interaction Profiling

As of the current literature, specific pharmacophore mapping and detailed ligand interaction profiling studies exclusively focused on (+-)-Pyroangolensolide have not been extensively reported. While the molecular docking studies provide insights into the types of interactions, a dedicated pharmacophore model that defines the essential three-dimensional arrangement of chemical features required for its biological activity is not yet available. Similarly, comprehensive ligand interaction profiling, which would provide a detailed fingerprint of all non-covalent interactions with its target receptors, has not been a specific subject of published research for this particular compound.

Q & A

Q. What are the established methods for synthesizing (±)-Pyroangolensolide, and how do reaction conditions influence stereochemical outcomes?

(±)-Pyroangolensolide’s synthesis typically involves multi-step organic reactions, including cycloadditions or lactonization. Key variables include solvent polarity, temperature, and catalysts (e.g., Lewis acids for stereochemical control). For example, kinetic vs. thermodynamic control in ring-closing steps can lead to divergent stereoisomers. Researchers should optimize conditions using Design of Experiments (DoE) frameworks to assess interactions between variables . Structural validation via nuclear magnetic resonance (NMR) and X-ray crystallography is critical for confirming stereochemistry .

Q. How can researchers address solubility challenges in (±)-Pyroangolensolide for in vitro bioactivity assays?

Poor solubility in aqueous buffers is common for lipophilic terpenoids. Methodological solutions include:

- Co-solvent systems : Use dimethyl sulfoxide (DMSO) or ethanol at concentrations <1% to avoid cytotoxicity.

- Surfactants : Polysorbate-80 or Cremophor EL for emulsion-based delivery.

- Nanoformulation : Liposomal encapsulation or solid lipid nanoparticles to enhance bioavailability . Note: Validate solvent effects via control experiments to rule out artifactual bioactivity .

Q. What spectroscopic techniques are most reliable for structural elucidation of (±)-Pyroangolensolide derivatives?

- NMR : - and -NMR for backbone assignment; 2D techniques (COSY, HSQC, HMBC) for resolving stereochemical ambiguity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation; tandem MS (MS/MS) for fragmentation patterns.

- X-ray crystallography : Definitive proof of absolute configuration, though requires high-quality crystals .

Advanced Research Questions

Q. How should contradictory data on (±)-Pyroangolensolide’s anti-inflammatory mechanisms be systematically resolved?

Contradictions often arise from model-specific variables (e.g., cell lines, dosage regimes). A three-step approach is recommended:

- Meta-analysis : Aggregate existing data to identify trends (e.g., dose-dependent vs. cell-type-specific effects).

- Experimental replication : Reproduce studies under standardized conditions (e.g., ISO-certified cell lines, controlled assay protocols).

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to isolate signaling pathways (e.g., NF-κB vs. MAPK) .

Q. What computational strategies can predict (±)-Pyroangolensolide’s pharmacokinetic properties and target binding affinity?

- In silico ADMET : Tools like SwissADME or pkCSM to predict absorption, metabolism, and toxicity.

- Molecular docking : AutoDock Vina or Schrödinger Suite for simulating ligand-receptor interactions (e.g., COX-2 inhibition).

- Molecular dynamics (MD) : GROMACS or AMBER to assess binding stability under physiological conditions .

Q. How can researchers design robust in vivo studies to evaluate (±)-Pyroangolensolide’s neuroprotective efficacy?

Adopt the PICO framework :

- Population : Rodent models (e.g., transgenic Alzheimer’s mice).

- Intervention : Oral/intraperitoneal administration with dose titration.

- Comparison : Positive controls (e.g., memantine) and vehicle groups.

- Outcome : Behavioral assays (Morris water maze) and biomarker analysis (tau phosphorylation, Aβ plaques) . Data analysis: Use mixed-effects models to account for inter-individual variability .

Q. What are the best practices for reconciling discrepancies in (±)-Pyroangolensolide’s reported cytotoxicity across cancer cell lines?

- Standardize assays : Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. ATP-based luminescence).

- Genomic profiling : Compare baseline gene expression (e.g., ABC transporters, apoptotic regulators) between cell lines.

- Multi-omics integration : Correlate cytotoxicity with proteomic/metabolomic signatures to identify resistance mechanisms .

Methodological Guidelines

- Data transparency : Deposit raw spectra, crystallographic data, and assay datasets in public repositories (e.g., Zenodo, ChEMBL) with DOIs .

- Statistical rigor : Predefine significance thresholds (e.g., with Bonferroni correction) and report effect sizes .

- Reproducibility : Include step-by-step protocols for synthesis and bioassays in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.